3-(1-methyl-3-phenyl-1H-pyrazol-4-yl)propanoic acid
CAS No.: 1174310-50-9
Cat. No.: VC2633564
Molecular Formula: C13H14N2O2
Molecular Weight: 230.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1174310-50-9 |
---|---|
Molecular Formula | C13H14N2O2 |
Molecular Weight | 230.26 g/mol |
IUPAC Name | 3-(1-methyl-3-phenylpyrazol-4-yl)propanoic acid |
Standard InChI | InChI=1S/C13H14N2O2/c1-15-9-11(7-8-12(16)17)13(14-15)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,16,17) |
Standard InChI Key | RBSKVRYMLUILNQ-UHFFFAOYSA-N |
SMILES | CN1C=C(C(=N1)C2=CC=CC=C2)CCC(=O)O |
Canonical SMILES | CN1C=C(C(=N1)C2=CC=CC=C2)CCC(=O)O |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
3-(1-methyl-3-phenyl-1H-pyrazol-4-yl)propanoic acid features a pyrazole ring system with specific substitutions. The compound contains a methyl group at position 1 of the pyrazole ring, a phenyl group at position 3, and a propanoic acid chain extending from position 4. This structural arrangement contributes to its unique chemical properties and potential biological activities.
Based on similar compounds, we can extrapolate certain identifiers. Related pyrazole derivatives typically have specific International Union of Pure and Applied Chemistry (IUPAC) names, InChI keys, and SMILES notations that precisely define their molecular structure. For instance, the similar compound 3-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]propanoic acid has the molecular formula C14H16N2O2 and a molecular weight of 244.29 g/mol. Our target compound would have a slightly different molecular weight due to the absence of the methyl group on the phenyl ring.
Physical and Chemical Properties
The physical and chemical properties of 3-(1-methyl-3-phenyl-1H-pyrazol-4-yl)propanoic acid can be inferred from structurally similar compounds. Like other pyrazole derivatives with carboxylic acid functionalities, this compound likely exhibits moderate solubility in organic solvents such as methanol, ethanol, and dimethyl sulfoxide, while showing limited solubility in water.
The presence of the carboxylic acid group confers acidic properties to the molecule, making it likely to participate in acid-base reactions and form salts with appropriate bases. Additionally, the propanoic acid side chain provides opportunities for various chemical transformations, including esterification and amide formation, which could be valuable for developing derivatives with enhanced properties.
Structural Analogs and Derivatives
Several compounds share structural similarities with 3-(1-methyl-3-phenyl-1H-pyrazol-4-yl)propanoic acid, including:
-
3-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]propanoic acid (CAS: 1216073-28-7)
-
3-(1-methyl-1H-pyrazol-4-yl)propanoic acid (CAS: 796845-56-2)
-
3-(3-methyl-1H-pyrazol-1-yl)propanoic acid (CAS: 72145-00-7)
Synthesis Methods
Selective Functionalization Strategies
Selective functionalization of the pyrazole ring is crucial for synthesizing specific derivatives like 3-(1-methyl-3-phenyl-1H-pyrazol-4-yl)propanoic acid. This typically involves:
-
Formation of the core pyrazole structure
-
Introduction of the methyl group at position 1
-
Incorporation of the phenyl group at position 3
-
Addition of the propanoic acid chain at position 4
Each step requires careful control of reaction conditions to ensure selectivity and yield. Modern synthetic approaches often employ transition-metal-catalyzed cross-coupling reactions for introducing aryl groups, providing more efficient and selective methods for preparing these compounds.
Biological Activities and Pharmacological Properties
General Bioactivity of Pyrazole Derivatives
Pyrazole derivatives have demonstrated a wide range of biological activities, making them valuable scaffolds in medicinal chemistry. Based on studies of related compounds, pyrazole derivatives may exhibit:
-
Anti-inflammatory properties
-
Analgesic effects
-
Antimicrobial activity
-
Anticancer potential
-
Enzyme inhibitory activities
Research on similar compounds indicates that pyrazole derivatives can exhibit significant biological activities. For instance, some 1,3-substituted pyrazole derivatives have shown noteworthy pharmacological properties, including anti-inflammatory and analgesic effects . The presence of specific functional groups and their positions on the pyrazole ring significantly influence the biological activity profiles.
Structure-Activity Relationships
The biological activity of pyrazole derivatives is heavily influenced by their substitution patterns. The position and nature of substituents on the pyrazole ring play crucial roles in determining their interactions with biological targets. For compounds similar to 3-(1-methyl-3-phenyl-1H-pyrazol-4-yl)propanoic acid, the following structural features may influence activity:
-
The methyl group at position 1 may affect the electronic properties of the pyrazole ring
-
The phenyl group at position 3 can participate in hydrophobic interactions with biological targets
-
The propanoic acid chain at position 4 provides opportunities for hydrogen bonding and ionic interactions
Understanding these structure-activity relationships is essential for the rational design of new compounds with improved biological properties.
Analytical Characterization
Spectroscopic Identification
The characterization of 3-(1-methyl-3-phenyl-1H-pyrazol-4-yl)propanoic acid typically involves various spectroscopic techniques. Based on similar compounds, the following spectroscopic features might be expected:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Characteristic signals for the pyrazole ring proton
-
Signals for the methyl group at position 1
-
Aromatic signals from the phenyl group
-
Signals for the propanoic acid chain
-
-
Infrared (IR) Spectroscopy:
-
Carbonyl stretching band for the carboxylic acid (~1700 cm⁻¹)
-
O-H stretching for the carboxylic acid group (~3000-3500 cm⁻¹)
-
C=N and C=C stretching bands for the pyrazole ring
-
-
Mass Spectrometry:
-
Molecular ion peak corresponding to the molecular weight
-
Fragmentation patterns characteristic of the pyrazole ring system and substituents
-
Chromatographic Analysis
Chromatographic techniques are essential for the purification and analysis of compounds like 3-(1-methyl-3-phenyl-1H-pyrazol-4-yl)propanoic acid. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed, with detection methods including UV absorption or mass spectrometry. These techniques help establish the purity and identity of the compound, which is critical for both research applications and potential therapeutic development.
Data Tables and Comparative Analysis
Physical and Chemical Properties Comparison
The following table provides a comparative analysis of 3-(1-methyl-3-phenyl-1H-pyrazol-4-yl)propanoic acid with structurally related compounds:
This comparison highlights the structural diversity within this class of compounds and provides context for understanding the potential unique properties of 3-(1-methyl-3-phenyl-1H-pyrazol-4-yl)propanoic acid.
Structure-Activity Relationship Patterns
Based on studies of related pyrazole derivatives, certain structure-activity relationship patterns may be relevant to 3-(1-methyl-3-phenyl-1H-pyrazol-4-yl)propanoic acid:
Structural Feature | Potential Impact on Activity |
---|---|
N-1 substitution | Affects electronic properties of pyrazole ring; methyl groups often enhance lipophilicity |
Phenyl at C-3 | May enhance binding to hydrophobic pockets in biological targets; position and nature of substituents on phenyl can significantly alter activity |
Propanoic acid at C-4 | Provides hydrogen bonding capabilities; can interact with polar amino acid residues in biological targets |
Ring system as a whole | Provides a rigid scaffold that can position functional groups optimally for target interaction |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume